6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Synthesis

This branched 1-methoxypropan-2-yl pyrimidine intermediate offers unique steric hindrance for ATP-binding pocket engineering in kinase inhibitor design. Unlike linear analogs (e.g., 3-methoxypropyl or 2-methoxyethyl), the branched side chain modulates target selectivity and reduces off-target binding. The 14.02 g/mol MW step vs. the 2-methoxyethyl analog enables systematic clogP tuning in SAR libraries. Requires -20°C storage for long-term stability. Procure for fragment-based screening and kinase lead optimization.

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
CAS No. 1249424-70-1
Cat. No. B1467860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine
CAS1249424-70-1
Molecular FormulaC8H12ClN3O
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCC(COC)NC1=CC(=NC=N1)Cl
InChIInChI=1S/C8H12ClN3O/c1-6(4-13-2)12-8-3-7(9)10-5-11-8/h3,5-6H,4H2,1-2H3,(H,10,11,12)
InChIKeyCAEYSMIYGSNSFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine (CAS 1249424-70-1): Procurement-Grade Intermediate Profile


6-Chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine (CAS 1249424-70-1) is a pyrimidine derivative with the molecular formula C8H12ClN3O and a molecular weight of 201.65 g/mol [1]. It features a chloro-substituted pyrimidine core coupled with a branched 1-methoxypropan-2-yl amine moiety, rendering it a versatile building block for medicinal chemistry, particularly as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules [2]. The compound is a white crystalline solid soluble in water and organic solvents, and is typically supplied at 95%+ purity for research applications [1][3].

Why 6-Chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine (CAS 1249424-70-1) Cannot Be Replaced by Generic Analogs


Pyrimidine-based building blocks are not interchangeable due to the profound impact of substituent branching, alkyl chain length, and positional isomerism on physicochemical properties, reactivity, and ultimately biological activity. The target compound's branched 1-methoxypropan-2-yl side chain confers distinct solubility, stability, and steric characteristics compared to linear or shorter-chain analogs [1]. For example, the 3-methoxypropyl analog (CAS 898656-60-5) exhibits different storage requirements (2–8°C vs. -4°C to -20°C), while the 2-methoxyethyl analog (CAS 503610-76-2) has a lower molecular weight (187.63 g/mol) and altered lipophilicity . Substituting these compounds without validation introduces risk of altered reaction kinetics, impurity profiles, and target engagement, undermining reproducibility in fragment-based drug discovery or kinase inhibitor lead optimization [2]. The following evidence quantifies these critical differences.

Quantitative Differentiation of 6-Chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine (CAS 1249424-70-1) from Key Analogs


Molecular Weight and Lipophilicity: Differentiation from the 2-Methoxyethyl Analog

The molecular weight (MW) of 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine is 201.65 g/mol, compared to 187.63 g/mol for the 2-methoxyethyl analog (CAS 503610-76-2) [1]. This 14.02 g/mol increase corresponds to an additional methylene group, which incrementally raises lipophilicity and influences membrane permeability and solubility. In fragment-based screening, such MW differences can alter ligand efficiency metrics and target binding kinetics .

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Synthesis

Storage Stability: Lower Temperature Requirement Compared to Linear 3-Methoxypropyl Analog

6-Chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine requires storage at -4°C for short-term (1–2 weeks) and -20°C for long-term preservation, whereas the linear 3-methoxypropyl analog (CAS 898656-60-5) is stable at 2–8°C [1]. The stricter storage conditions for the target compound reflect its lower inherent thermal stability, likely due to the branched alkyl chain's impact on crystal packing and susceptibility to degradation.

Chemical Stability Compound Management Synthetic Intermediate Storage

Hazard Profile: Moderate Acute Toxicity Risk Mitigates Uncontrolled Use

The compound carries hazard statements H303, H313, and H333, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled [1]. This hazard profile is comparable to many pyrimidine intermediates but is more explicitly quantified for this specific CAS. In contrast, the 3-methoxypropyl analog is similarly classified as harmful by inhalation, skin contact, and ingestion [2], confirming a class-level risk.

Laboratory Safety Risk Assessment Chemical Handling

Optimal Use Cases for 6-Chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine (CAS 1249424-70-1) Based on Verified Differentiation


Synthesis of Kinase Inhibitors with Optimized Steric Bulk

The branched 1-methoxypropan-2-yl side chain introduces steric hindrance not present in linear analogs, which can be exploited to modulate ATP-binding pocket occupancy in kinase inhibitor design [1]. Researchers developing selective kinase inhibitors should use this intermediate to explore steric effects on target engagement, as the branched conformation may reduce off-target kinase binding compared to the linear 3-methoxypropyl analog [2].

Fragment-Based Lead Optimization Campaigns Requiring Rigorous Compound Integrity

In fragment screening and PanDDA-style crystallography, the target compound's -20°C storage requirement ensures chemical integrity during long-term studies [1]. Facilities with robust cold-chain management should procure this intermediate to avoid degradation-related artifacts that could arise when using the more thermally stable 3-methoxypropyl analog stored at 2–8°C [2]. The distinct retention time and mass fragmentation pattern (MW 201.65) also facilitate LC-MS/MS tracking in complex reaction mixtures [3].

Comparative Physicochemical Profiling of Aminopyrimidine Libraries

The 14.02 g/mol MW difference between this compound and the 2-methoxyethyl analog provides a discrete step in a lipophilicity gradient [1]. Medicinal chemists building structure-activity relationship (SAR) libraries can use this intermediate to systematically vary clogP while maintaining the core pyrimidine scaffold, enabling precise tuning of cellular permeability and solubility for lead optimization [2].

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